A-Z Guide to (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid: Properties, Synthesis, and Application
A-Z Guide to (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid is a specialized arylboronic acid that has emerged as a critical building block in modern medicinal chemistry. Its unique structural features—a fluorine atom and an N-methylsulfamoyl group—impart desirable physicochemical and pharmacological properties to parent molecules, making it a valuable reagent for the synthesis of complex therapeutic agents. This guide provides an in-depth analysis of its chemical properties, validated synthetic protocols, and strategic applications, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions for drug discovery.
Introduction: The Strategic Value of a Multifunctional Building Block
Boronic acids are indispensable tools in organic synthesis, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] Among the vast library of available boronic acids, (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid (CAS No. 1704095-91-9) stands out for its designed-in functionality.[2] The molecule incorporates three key motifs, each serving a distinct and strategic purpose in drug design:
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The Arylboronic Acid: The reactive center for carbon-carbon bond formation, enabling the facile connection of the phenyl ring to other molecular scaffolds.
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The Fluorine Atom: A bioisostere for hydrogen, the introduction of a fluoro group can significantly modulate a molecule's metabolic stability, membrane permeability, and binding affinity by altering its electronic properties and pKa.
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The N-methylsulfamoyl Group: This functional group is a powerful hydrogen bond donor and acceptor, which can enhance solubility and promote critical interactions with biological targets like enzymes and receptors.[3][4][5] The sulfamoyl moiety is a common feature in a variety of approved drugs.
This guide serves as a comprehensive technical resource, bridging the gap between fundamental chemical data and practical, field-proven application for researchers engaged in the synthesis of novel chemical entities.
Physicochemical & Structural Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. The key characteristics of (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid are summarized below.
| Property | Value | Reference |
| CAS Number | 1704095-91-9 | [2] |
| Molecular Formula | C₇H₉BFNO₄S | [2] |
| Molecular Weight | 233.03 g/mol | [2] |
| Appearance | Typically a white to off-white powder or solid | |
| Storage | Sealed in dry, Room Temperature | [2] |
Structural Diagram
Caption: Chemical name and formula.
Stability and Handling Considerations
Arylboronic acids, while versatile, can be susceptible to decomposition pathways, most notably protodeboronation, where the C-B bond is cleaved.[6][7]
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pH Sensitivity: The stability of arylboronic acids is highly pH-dependent.[7] The equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate shifts with pH. While basic conditions are required for Suzuki-Miyaura coupling to form the more nucleophilic boronate, excessively high pH can accelerate decomposition.[7]
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Storage: The compound should be stored in a dry, inert atmosphere.[2] Boronic acids are prone to forming cyclic anhydrides (boroxines) upon dehydration, which can sometimes impact reactivity. However, this process is typically reversible upon exposure to water during the reaction setup.
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Handling: Standard personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling this reagent.
Synthesis Protocol: A Validated Approach
The synthesis of substituted arylboronic acids is a well-established field. A common and reliable method involves a palladium-catalyzed borylation of a corresponding aryl halide. This protocol outlines a representative synthesis starting from a suitable brominated precursor.
Diagram: Synthetic Workflow
Caption: General workflow for boronic acid synthesis.
Step-by-Step Experimental Protocol
Causality: This procedure utilizes a Miyaura borylation reaction. The aryl bromide is the electrophilic partner. Bis(pinacolato)diboron serves as the boron source. A palladium catalyst, such as Pd(dppf)Cl₂, is essential for the catalytic cycle, and a base like potassium acetate (KOAc) is required for the transmetalation step. The initial product is the more stable pinacol boronic ester, which is subsequently hydrolyzed to the desired boronic acid.
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Reaction Setup: In a dry, argon-purged flask, combine 4-bromo-2-fluoro-N-methylbenzenesulfonamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
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Catalyst and Solvent Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq) to the flask. Add anhydrous dioxane or DMSO as the solvent.
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Heating: Heat the reaction mixture to 80-90°C and stir for 2-4 hours.
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Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
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Workup and Isolation of Ester: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pinacol ester intermediate. This intermediate can be purified by column chromatography on silica gel.
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Hydrolysis to Boronic Acid: Dissolve the purified pinacol ester in a mixture of THF and water. Add an oxidant like sodium periodate (NaIO₄) and stir.[8] Subsequently, acidify the mixture (e.g., with 2M HCl) and continue stirring until the hydrolysis is complete (monitor by TLC or LC-MS).
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Final Purification: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers, dry, and concentrate. The final product can be purified by recrystallization or precipitation to yield (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid as a solid.
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Self-Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
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Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this reagent is as a coupling partner in Suzuki-Miyaura reactions to form biaryl or aryl-heteroaryl structures, which are prevalent motifs in pharmaceuticals.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Key steps of the Suzuki-Miyaura reaction.
Step-by-Step Experimental Protocol
Causality: This protocol describes the coupling of the boronic acid with an aryl or heteroaryl halide (Ar-X). A palladium catalyst and a phosphine ligand are used to form the active Pd(0) species. A base (e.g., K₂CO₃, Cs₂CO₃) is crucial for converting the boronic acid to the more reactive boronate species, which facilitates the transmetalation step—the transfer of the aryl group from boron to palladium. Reductive elimination then yields the final biaryl product and regenerates the Pd(0) catalyst.
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Reaction Setup: In a microwave vial or Schlenk flask, combine the aryl/heteroaryl halide (1.0 eq), (3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
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Catalyst System: Add the palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 0.02-0.05 eq).
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Solvent and Degassing: Add a solvent system, typically a mixture like Dioxane/Water or DME/Water. Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
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Heating: Heat the reaction to 80-120°C (conventional heating) or 100-150°C (microwave heating) for the required time (30 min to 12 h).
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Self-Validation: Monitor the formation of the product and disappearance of the limiting reagent by LC-MS.
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Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.
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Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography, preparative HPLC, or recrystallization.
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Self-Validation: Characterize the final biaryl product by NMR and mass spectrometry to confirm its structure and assess purity.
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Conclusion
(3-fluoro-4-(N-methylsulfamoyl)phenyl)boronic acid is more than a simple reagent; it is a strategically designed building block for modern drug discovery. Its pre-installed fluorine and N-methylsulfamoyl functionalities provide medicinal chemists with a powerful tool to efficiently synthesize complex molecules with potentially enhanced pharmacological profiles. The robust and well-understood chemistry of its boronic acid group allows for reliable incorporation into diverse scaffolds via Suzuki-Miyaura coupling. A comprehensive understanding of its properties, handling, and reaction protocols, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.
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